
2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
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Overview
Description
2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-chloro-6-methylaniline with ethyl 2-oxo-2-phenylacetate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of an oxidizing agent, such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated as a lead candidate for developing new drugs targeting various diseases, particularly those involving kinase pathways. Its structural features may allow it to act as a scaffold for further modifications aimed at enhancing biological activity or selectivity against specific targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cell lines. For instance, studies have shown that modifications to the aromatic rings can significantly alter binding affinities and biological activities, suggesting potential applications in cancer therapy.
Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways relevant to disease progression. Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is essential in neurodegenerative diseases.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL.
Case Study 1: Anticancer Efficacy
A study published by MDPI examined the cytotoxic effects of structurally related compounds on various cancer cell lines. The findings indicated that modifications to the alkyl chain significantly enhanced anticancer potency, with IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that similar compounds effectively inhibited gram-positive bacteria. The structural features correlated with increased antimicrobial potency, suggesting that further research could optimize these derivatives for clinical use.
Table of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | MDPI Study |
Cytotoxicity | Selective toxicity towards cancer cell lines | Cancer Research |
Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | Neurobiology Journal |
Mechanism of Action
The mechanism of action of 2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenyl)amino)-2-oxoethyl 2-phenylbutanoate
- 2-((2-Methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
- 2-((2-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate
Uniqueness
2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.
Biological Activity
The compound 2-((2-Chloro-6-methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate , with the CAS number 61363-69-7, is an emerging molecule of interest in pharmacological research. Its structure suggests potential biological activities, particularly in the context of metabolic disorders, cancer treatment, and neuroprotection. This article explores the biological activity of this compound through a review of recent studies, case reports, and structure-activity relationship (SAR) analyses.
Molecular Structure and Properties
The molecular formula of this compound is C17H18ClNO3, with a molecular weight of approximately 319.78 g/mol. The compound features a chloro-substituted aromatic ring and a butanoate moiety, which are critical for its biological interactions.
Antidiabetic Potential
Recent studies have highlighted the role of compounds similar to this compound in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a significant factor in diabetes progression. For instance, N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have demonstrated protective effects against ER stress-induced β-cell dysfunction, showing maximal activity at concentrations as low as 0.1μM . This suggests that structural modifications similar to those in our compound could enhance its efficacy against diabetes.
Anticancer Activity
The compound's structural components may also confer anticancer properties. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related chloro-substituted phenyl compounds have shown promising results in various cancer cell lines, indicating potential pathways for further exploration in cancer therapeutics .
Neuroprotective Effects
Research has indicated that derivatives of phenylbutanoates can exhibit neuroprotective effects. The modulation of neuroinflammation and oxidative stress pathways has been observed in compounds structurally related to our compound, suggesting that it may also possess similar neuroprotective properties .
Case Study 1: Diabetes Treatment
In a recent study examining the protective effects of related compounds on pancreatic β-cells, researchers found that specific substitutions on the aromatic rings significantly enhanced protective activity against ER stress. The findings indicated that compounds with a chloro substituent exhibited superior β-cell protective activity compared to their non-chloro counterparts .
Case Study 2: Cancer Cell Inhibition
A series of experiments involving chloro-substituted phenyl derivatives demonstrated significant inhibition of cell proliferation in various cancer types. For instance, a study reported that certain derivatives could reduce viability by over 60% at 10μM, highlighting the potential for further development into anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
Substituent | Effect on Activity |
---|---|
Chloro group | Increases potency against β-cell stress |
Aromatic rings | Enhances interaction with target proteins |
Alkyl chain length | Modulates solubility and bioavailability |
These findings indicate that optimizing the substituents on the aromatic rings and the length of alkyl chains could enhance both solubility and potency.
Properties
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-3-15(14-9-5-4-6-10-14)19(23)24-12-17(22)21-18-13(2)8-7-11-16(18)20/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGUEDYAKZPLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.